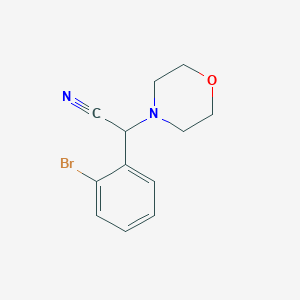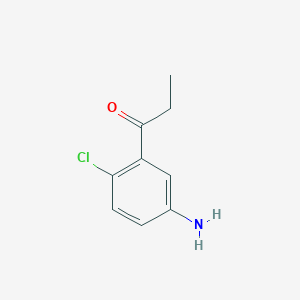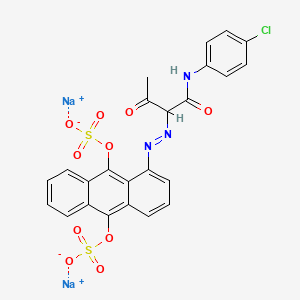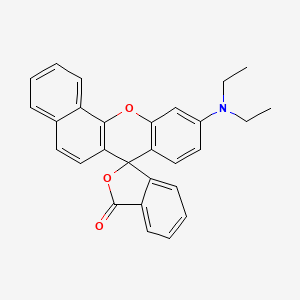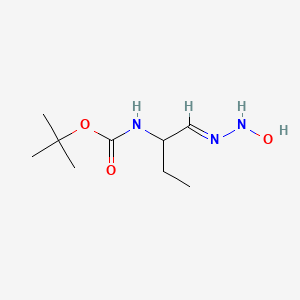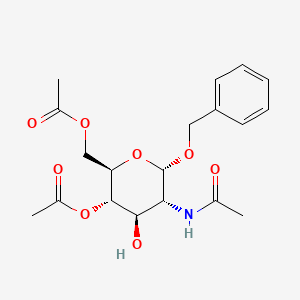![molecular formula C12H15BrN2O B1518711 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile CAS No. 1049606-74-7](/img/structure/B1518711.png)
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
Vue d'ensemble
Description
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile (BDPMAH) is a compound of interest in scientific research due to its potential applications in a variety of areas. It is a derivative of the amine group and has been studied in the fields of organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Synthesis and Antioxidant Activity : A study involved the reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate to synthesize derivatives that exhibit significant inhibitory activity on superoxide generation in mitochondria, highlighting potential applications in antioxidant therapy (Kushnir et al., 2015).
Triorganotin Bromides Synthesis : Research on the synthesis of diorganotin bromides related to the chemical structure of interest has provided insights into their solubility and potential uses in creating materials with specific solubility properties (Koten et al., 1978).
Pharmacological Applications
Antiviral Activity : Arbidol, a compound structurally similar to the subject of inquiry, showcases broad-spectrum antiviral properties, inhibiting viral fusion and entry into cells, which could guide the development of new antiviral agents (Boriskin et al., 2008).
Material Science Applications
Fluorescent Polymers : Initiators related to the compound of interest have been used in the synthesis of fluorescent polymers via atom transfer radical polymerization (ATRP), indicating potential applications in the development of new fluorescent materials for sensors and imaging technologies (Zhou et al., 2014).
Analytical Chemistry Applications
Demethylation Studies : The compound bromophos, which shares functional groups with the chemical , has been studied for its demethylation by a glutathione-dependent liver enzyme, contributing to our understanding of pesticide metabolism and potentially informing analytical methods for pesticide detection and degradation analysis (Stenersen, 1969).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,9,12,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBGQMITZZSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C#N)C(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)
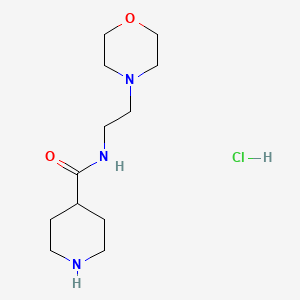
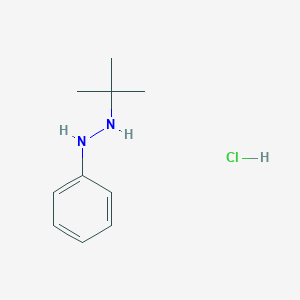
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)
